molecular formula C7H3F3N2S B6350560 6-(Trifluoromethylthio) picolinonitrile CAS No. 1204234-71-8

6-(Trifluoromethylthio) picolinonitrile

Cat. No.: B6350560
CAS No.: 1204234-71-8
M. Wt: 204.17 g/mol
InChI Key: UPDICFWJZFEVBT-UHFFFAOYSA-N
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Description

6-(Trifluoromethylthio) picolinonitrile is an organic compound that features a trifluoromethylthio group attached to a picolinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethylthio) picolinonitrile typically involves the introduction of the trifluoromethylthio group into a picolinonitrile precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylthiolating agent reacts with a halogenated picolinonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethylthio) picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

6-(Trifluoromethylthio) picolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio) picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the lipophilicity and electron-withdrawing properties of the compound, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethylthio) picolinonitrile
  • 6-(Trifluoromethyl)picolinonitrile
  • 2-(Trifluoromethylthio)pyridine

Uniqueness

6-(Trifluoromethylthio) picolinonitrile is unique due to the specific positioning of the trifluoromethylthio group on the picolinonitrile backbone, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethylthio group imparts distinct electronic and steric properties, making this compound valuable for specific applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-3-1-2-5(4-11)12-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDICFWJZFEVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)SC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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